molecular formula C11H21FO B14336340 2-Fluoroundec-2-en-1-ol CAS No. 105153-72-8

2-Fluoroundec-2-en-1-ol

Cat. No.: B14336340
CAS No.: 105153-72-8
M. Wt: 188.28 g/mol
InChI Key: WAGOHQACWSCHTH-UHFFFAOYSA-N
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Description

2-Fluoroundec-2-en-1-ol is a fluorinated unsaturated alcohol with the molecular formula C₁₁H₂₁FO. Its structure comprises an 11-carbon chain featuring a fluorine atom at the second carbon and a hydroxyl group at the first carbon, with a double bond between carbons 2 and 2.

Properties

CAS No.

105153-72-8

Molecular Formula

C11H21FO

Molecular Weight

188.28 g/mol

IUPAC Name

2-fluoroundec-2-en-1-ol

InChI

InChI=1S/C11H21FO/c1-2-3-4-5-6-7-8-9-11(12)10-13/h9,13H,2-8,10H2,1H3

InChI Key

WAGOHQACWSCHTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C(CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroundec-2-en-1-ol typically involves the fluorination of undec-2-en-1-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

On an industrial scale, the production of 2-Fluoroundec-2-en-1-ol can be achieved through continuous flow processes that ensure high yield and purity. The use of fluorinating agents in a controlled environment allows for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroundec-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-fluoroundec-2-en-1-one or 2-fluoroundec-2-en-1-al.

    Reduction: Formation of 2-fluoroundecan-1-ol.

    Substitution: Formation of 2-azidoundec-2-en-1-ol or 2-cyanoundec-2-en-1-ol.

Scientific Research Applications

2-Fluoroundec-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoroundec-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by forming strong hydrogen bonds with active site residues, thereby disrupting normal cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-Fluoroundec-2-en-1-ol with structurally related compounds, emphasizing functional groups, reactivity, and applications:

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
2-Fluoroundec-2-en-1-ol C₁₁H₂₁FO Fluorine, hydroxyl, double bond Potential as a bioactive intermediate Inferred
5-(Dimethylamino)pent-2-en-1-ol C₇H₁₅NO Dimethylamino, hydroxyl, double bond Pharmaceutical synthesis, material science
Cyclooct-2-en-1-ol C₈H₁₄O Hydroxyl, cyclic double bond Intermediate in fragrance synthesis
2-Fluoroethanol C₂H₅FO Fluorine, hydroxyl Toxic solvent, inhibits glycolysis
(2E)-Undec-2-en-1-ol C₁₁H₂₂O Hydroxyl, double bond (E-isomer) Pheromone precursor, flavoring agent

Key Observations:

  • Fluorine Impact: The fluorine atom in 2-Fluoroundec-2-en-1-ol enhances electronegativity and metabolic stability compared to non-fluorinated analogs like (2E)-Undec-2-en-1-ol . Fluorinated alcohols (e.g., 2-Fluoroethanol) are known for toxicity due to interference with enzymatic processes, suggesting safety precautions are critical for handling .
  • Unsaturation: The double bond increases reactivity in cycloaddition or oxidation reactions, similar to 5-(Dimethylamino)pent-2-en-1-ol, which is used in polymer synthesis .

Physicochemical Properties

Data inferred from analogs:

Property 2-Fluoroundec-2-en-1-ol (Inferred) (2E)-Undec-2-en-1-ol 2-Fluoroethanol
Boiling Point ~250–270°C (estimated) 230–235°C 103°C
Solubility Low in water, high in organic solvents Insoluble in water Miscible with water
LogP (Partition Coefficient) ~3.5 (predicted) 3.2 -0.36

Notes:

  • The fluorine atom and longer chain reduce water solubility compared to 2-Fluoroethanol.

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